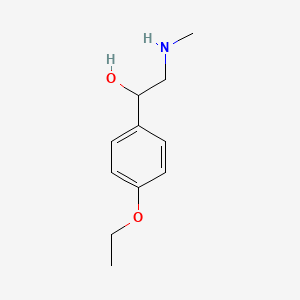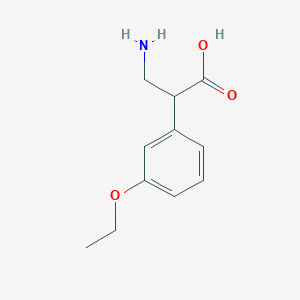
3-Amino-2-(3-ethoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(3-ethoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and an ethoxyphenyl group attached to the propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-ethoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-ethoxybenzaldehyde with a suitable amino acid precursor under basic conditions, followed by reduction and subsequent protection of the amino group. The reaction typically requires the use of reagents such as sodium borohydride for reduction and protective groups like tert-butyloxycarbonyl (Boc) for the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
3-Amino-2-(3-ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amino acids or amides.
科学的研究の応用
3-Amino-2-(3-ethoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-2-(3-ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the functional groups present in the compound, such as the amino and carboxyl groups, which facilitate binding to the target molecules.
類似化合物との比較
Similar Compounds
- 3-Amino-3-(2-ethoxyphenyl)propanoic acid
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid
- 3-Amino-2-hydroxy-3-phenylpropanoic acid
Uniqueness
3-Amino-2-(3-ethoxyphenyl)propanoic acid is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and interactions in various research fields.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
3-amino-2-(3-ethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-2-15-9-5-3-4-8(6-9)10(7-12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |
InChIキー |
QWPFXXDQFLDXSN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C(CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


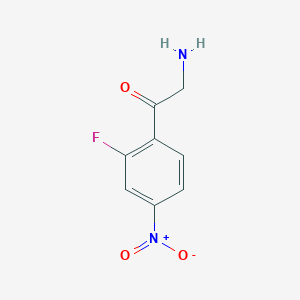
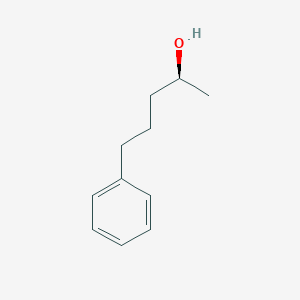

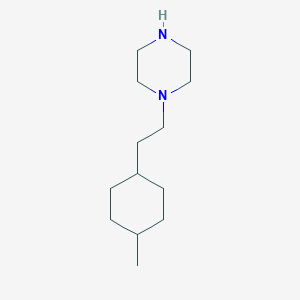
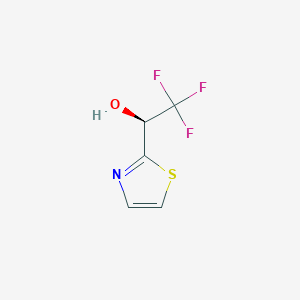
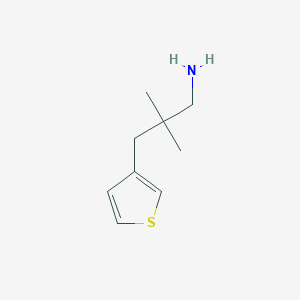
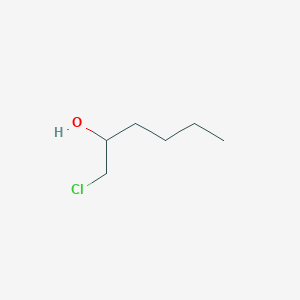
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)
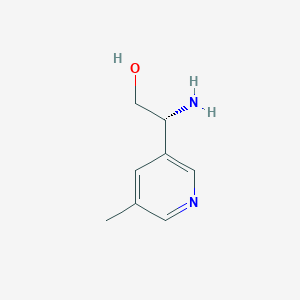


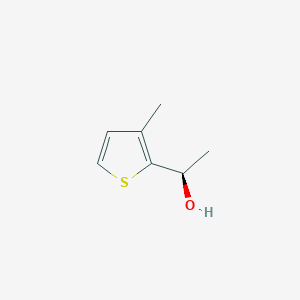
![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)
